molecular formula C11H17N5O2S B4348391 N~4~,1,3-TRIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE

N~4~,1,3-TRIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4348391
M. Wt: 283.35 g/mol
InChI Key: KBQUQFIFAPIVKQ-UHFFFAOYSA-N
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Description

N~4~,1,3-TRIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is a compound belonging to the pyrazole family. Pyrazoles are known for their diverse pharmacological effects and are often used as scaffolds in organic synthesis and medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,1,3-TRIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves a multi-step process. One common method includes the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with different aromatic aldehydes, followed by sulfonation . The reaction conditions often involve the use of catalysts such as sodium acetate at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~4~,1,3-TRIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N~4~,1,3-TRIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~,1,3-TRIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific substitution pattern and the presence of both sulfonamide and pyrazole moieties. This combination of functional groups contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

N,1,3-trimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2S/c1-9-11(8-14(2)13-9)19(17,18)15(3)7-10-5-6-12-16(10)4/h5-6,8H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQUQFIFAPIVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N(C)CC2=CC=NN2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~,1,3-TRIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~,1,3-TRIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~,1,3-TRIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~,1,3-TRIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~,1,3-TRIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~,1,3-TRIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE

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